molecular formula C10H16N2O2 B2719172 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione CAS No. 2379945-24-9

5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

Cat. No. B2719172
CAS RN: 2379945-24-9
M. Wt: 196.25
InChI Key: CIVAMPSIVUGASB-UHFFFAOYSA-N
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Description

“5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 2379945-24-9 . It has a molecular weight of 196.25 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

“5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione” is a solid compound . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Imidazolidine-2,4-diones and their derivatives are synthesized through various chemical reactions, offering a wide range of applications due to their chemical diversity and structural complexity. For instance, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogues of the alkaloids Naamidine A and G showcases the versatility of these compounds in synthesizing analogues of naturally occurring substances with potential biological activities (Witchard & Watson, 2010). Additionally, the development of new methods for synthesizing glycolurils and their analogues highlights their significance in pharmacology and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Biological Evaluation and Antitumor Activity

Several studies have explored the biological activities of imidazolidine-2,4-dione derivatives, revealing their potential as therapeutic agents. For example, novel 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-dione derivatives were designed and synthesized, showing significant anti-HIV activities (Ibrahim et al., 2020). Another study on the synthesis and identification of epoxy derivatives of 5-methylhexahydroisoindole-1,3-diones demonstrated the potential herbicide activity of these compounds (Torrent & Alvarenga, 2021).

Anticancer and Antimicrobial Applications

The anticancer and antimicrobial potentials of imidazolidine-2,4-dione derivatives have been a subject of interest. A series of novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones were synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, highlighting their promise as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Material Science and Corrosion Inhibition

In the realm of materials science, imidazolidine-2,4-diones have been utilized as corrosion inhibitors. For example, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione was used as a corrosion inhibitor for mild steel in HCl solution, demonstrating significant inhibition efficiency (Elbarki et al., 2020).

Mechanism of Action

While the mechanism of action for “5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione” is not directly mentioned, there is a related study on the structural mechanism of action of a similar compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione . This compound shows inhibitory potential at a nanomolar level, particularly in cancer treatment .

properties

IUPAC Name

5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-5-6-10(2,3)7-8(13)12-9(14)11-7/h4,7H,1,5-6H2,2-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVAMPSIVUGASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

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